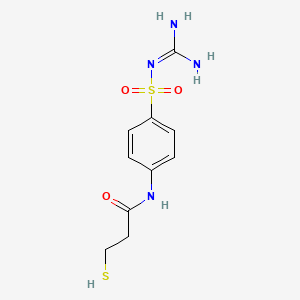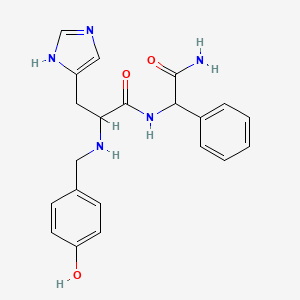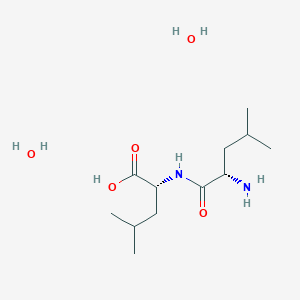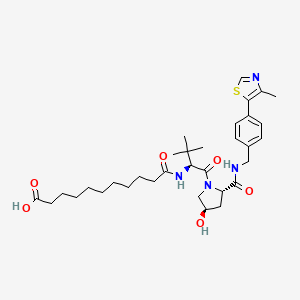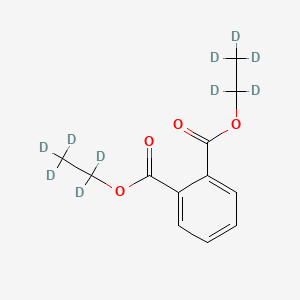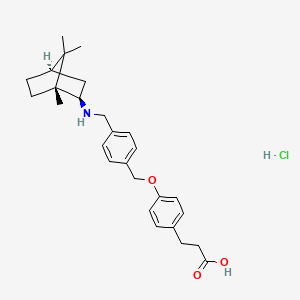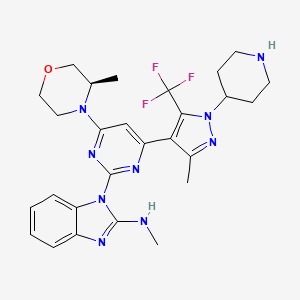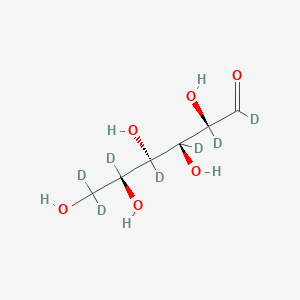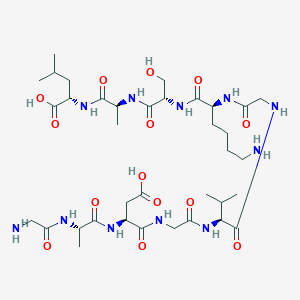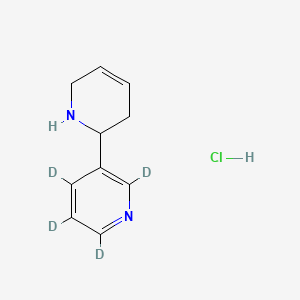
(Rac)-Nicotine EP impurity A-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Nicotine EP impurity A-d4 (hydrochloride) is a deuterated form of nicotine impurity A, which is used as a reference standard in pharmaceutical analysis. The compound is labeled with deuterium, a stable isotope of hydrogen, which helps in the identification and quantification of nicotine and its impurities in various formulations. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) involves the incorporation of deuterium atoms into the nicotine impurity A molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis of nicotine impurity A can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process includes:
Purification: The synthesized compound is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Crystallization: The purified compound is then crystallized to obtain the hydrochloride salt form, which is more stable and soluble.
化学反应分析
Types of Reactions
(Rac)-Nicotine EP impurity A-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and other reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (Rac)-Nicotine EP impurity A-d4 (hydrochloride).
科学研究应用
(Rac)-Nicotine EP impurity A-d4 (hydrochloride) has several scientific research applications, including:
Pharmaceutical Analysis: It is used as a reference standard in the analysis of nicotine and its impurities in pharmaceutical formulations.
Metabolic Studies: The compound is used in metabolic studies to trace the metabolic pathways of nicotine and its derivatives.
Isotope Labeling Studies: The deuterium labeling helps in studying the kinetic isotope effects and reaction mechanisms in various chemical reactions.
Analytical Chemistry: It is used in analytical chemistry for the development and validation of analytical methods for nicotine and its impurities.
作用机制
The mechanism of action of (Rac)-Nicotine EP impurity A-d4 (hydrochloride) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and mechanisms by altering the bond strengths and reaction rates. This can provide valuable insights into the reaction mechanisms and pathways of nicotine and its derivatives.
相似化合物的比较
Similar Compounds
Nicotine EP impurity A: The non-deuterated form of the compound.
Nicotine EP impurity B: Another impurity of nicotine with a different structure.
Nicotine-d4: A deuterated form of nicotine itself.
Uniqueness
(Rac)-Nicotine EP impurity A-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise quantification and identification in complex mixtures. This makes it a valuable tool in pharmaceutical analysis and research.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
200.70 g/mol |
IUPAC 名称 |
2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h1-4,6,8,10,12H,5,7H2;1H/i3D,4D,6D,8D; |
InChI 键 |
LTMMWOZUDGOBPQ-BHBAGPQMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H].Cl |
规范 SMILES |
C1C=CCNC1C2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



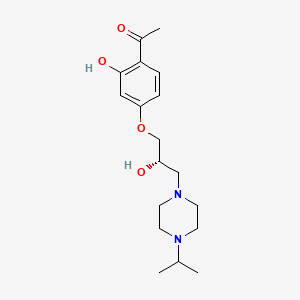
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
